1-(1-chloroethyl)-2-isocyanatobenzene
Description
Properties
IUPAC Name |
1-(1-chloroethyl)-2-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-4-2-3-5-9(8)11-6-12/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLWTFTANOTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N=C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Chlorination
-
Friedel-Crafts alkylation of benzene with ethylene oxide derivatives forms ethylbenzene analogs.
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Chlorination using agents like sulfonyl chloride (e.g., SO₂Cl₂) or Cl₂ gas introduces the chloroethyl group. A patent describing the chlorination of 3-methyl-2-aminobenzamide with sulfonyl chloride in acetonitrile achieved 91.6% yield.
Example Protocol :
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Substrate : 3-Methyl-2-aminobenzamide
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Chlorinating Agent : Sulfonyl chloride (1.2 equiv)
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Solvent : Acetonitrile
Post-chlorination, the amine group can be oxidized to isocyanate using phosgene analogs or DPPA , though safety concerns necessitate alternatives like triphosgene in controlled environments.
Multi-Step Synthesis via Amine Intermediates
Nitro Reduction and Isocyanate Formation
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Nitro Group Introduction : Nitration of 1-(1-chloroethyl)benzene at the ortho position.
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Reduction to Amine : Catalytic hydrogenation or Fe/HCl reduction converts nitro to amine. A patent achieved 96.2% yield reducing 3-methyl-2-nitrobenzamide with iron powder in dilute HCl.
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Amine to Isocyanate : Treatment with triphosgene or DPPA converts the amine to isocyanate.
Critical Parameters :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloroethyl)-2-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines and alcohols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles, forming urea and carbamate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are used under controlled conditions to prevent over-substitution.
Addition Reactions: Reagents like primary amines and alcohols are used, often in the presence of catalysts to enhance reaction rates.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Nitrobenzene and sulfonated benzene derivatives.
Addition Reactions: Urea and carbamate derivatives.
Scientific Research Applications
1-(1-Chloroethyl)-2-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reagent in biochemical assays and labeling studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-chloroethyl)-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group can react with nucleophiles to form stable urea and carbamate linkages, which are important in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Below is a comparative analysis of 1-chloro-2-isocyanatobenzene with key analogues, focusing on molecular properties and functional groups:
Key Observations:
Functional Group Variations: 1-Chloro-3-(isocyanatomethyl)benzene: Replaces the isocyanate group with an isocyanatomethyl (-CH₂NCO) substituent, increasing molecular weight and lipophilicity . 1-Isocyanato-2-methyl-4-nitro-benzene: Introduces a nitro (-NO₂) group (electron-withdrawing) and a methyl (-CH₃) group, altering electronic properties and reactivity . 1-Chloro-2-isothiocyanato-4-methoxybenzene: Substitutes isocyanate with isothiocyanate (-NCS) and adds a methoxy (-OCH₃) group, enhancing sulfur-based reactivity .
Physical Properties :
- 1-Chloro-2-isocyanatobenzene : Likely a liquid at room temperature (similar to other low-molecular-weight isocyanates), with moderate volatility.
- 1-Chloro-3-(isocyanatomethyl)benzene : Reported as a liquid stored at 4°C with a "Danger" signal word due to reactivity .
- 1-Chloro-2-isothiocyanato-4-methoxybenzene : Exists as a powder stable at room temperature .
Alkylation and Carbamoylation
- 1-Chloro-2-isocyanatobenzene : The isocyanate group reacts with amines to form ureas, while the chloro substituent can participate in nucleophilic aromatic substitution (e.g., with piperidines or thiols) .
- 1-Chloro-3-(isocyanatomethyl)benzene : The methylene bridge (-CH₂-) in the isocyanatomethyl group may reduce steric hindrance compared to direct isocyanate attachment, facilitating reactions with bulkier nucleophiles .
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
